molecular formula C29H20O6 B15157603 4,4',4''-(2-Phenylethene-1,1,2-triyl)tribenzoic acid

4,4',4''-(2-Phenylethene-1,1,2-triyl)tribenzoic acid

Cat. No.: B15157603
M. Wt: 464.5 g/mol
InChI Key: OCKPICURQGGBQI-UHFFFAOYSA-N
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Description

4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is a complex organic compound with the molecular formula C29H20O6 and a molecular weight of 464.47 g/mol . This compound is characterized by its three benzoic acid groups attached to a central phenylethene core, making it a tricarboxylic acid derivative. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid typically involves the reaction of 2-phenylethene with benzoic acid derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-(2-Phenylethene-1,1,2-triyl)tribenzoic acid is unique due to its specific arrangement of benzoic acid groups around the phenylethene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C29H20O6

Molecular Weight

464.5 g/mol

IUPAC Name

4-[2,2-bis(4-carboxyphenyl)-1-phenylethenyl]benzoic acid

InChI

InChI=1S/C29H20O6/c30-27(31)22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(15-9-20)28(32)33)21-10-16-24(17-11-21)29(34)35/h1-17H,(H,30,31)(H,32,33)(H,34,35)

InChI Key

OCKPICURQGGBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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